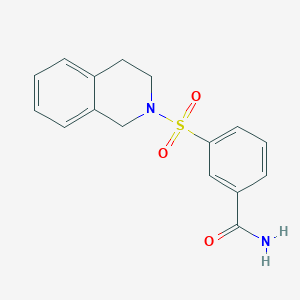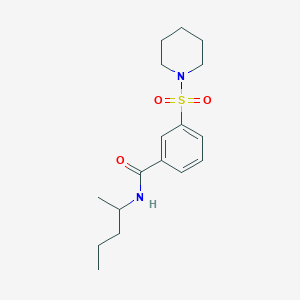![molecular formula C14H15BrN4O2S B6101107 N-{4-bromo-2-[5-hydroxy-3-(propylthio)-1,2,4-triazin-6-yl]phenyl}acetamide](/img/structure/B6101107.png)
N-{4-bromo-2-[5-hydroxy-3-(propylthio)-1,2,4-triazin-6-yl]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-bromo-2-[5-hydroxy-3-(propylthio)-1,2,4-triazin-6-yl]phenyl}acetamide, commonly known as BrPTA, is a synthetic compound that has shown potential in various scientific research applications. It belongs to the class of triazine derivatives and has a molecular formula of C12H14BrN3O2S.
Mécanisme D'action
The exact mechanism of action of BrPTA is not fully understood. However, studies have suggested that it may exert its anticancer effects by inducing apoptosis in cancer cells through the activation of caspase-3 and caspase-9. It may also inhibit the growth of cancer cells by interfering with DNA replication. In the case of Alzheimer's disease, BrPTA may inhibit the aggregation of amyloid beta peptides by binding to them and preventing their clumping.
Biochemical and Physiological Effects:
BrPTA has been shown to have low toxicity in vitro and in vivo. It has also been shown to have good stability under physiological conditions. In terms of its biochemical effects, BrPTA has been shown to selectively bind to copper ions, making it a potential tool for the detection of copper ions in biological systems. Its physiological effects are still being studied, but it has shown promise in the treatment of cancer and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of BrPTA is its simple synthesis method, which makes it easy to obtain for laboratory experiments. It also has low toxicity, making it a safer option for use in experiments. However, one limitation is that it has a relatively short half-life, which may limit its usefulness in certain experiments. Additionally, its selectivity for copper ions may limit its use in experiments that do not involve copper ions.
Orientations Futures
There are several future directions for the study of BrPTA. One potential area of research is its use as a fluorescent probe for the detection of copper ions in biological systems. Another area of research is its potential use as an anticancer agent, with further studies needed to determine its efficacy and potential side effects. Additionally, BrPTA may have potential as a treatment for Alzheimer's disease, with further studies needed to determine its effectiveness in animal models. Overall, BrPTA is a promising compound with potential applications in various scientific research fields.
Méthodes De Synthèse
BrPTA can be synthesized by the reaction of 4-bromo-2-nitrophenylamine with propylthiol and cyanuric chloride in the presence of a base. The resulting intermediate is then reacted with N-(2-acetoxyethyl) acetamide to obtain BrPTA. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
BrPTA has been studied for its potential use as a fluorescent probe for the detection of copper ions in biological systems. It has also shown promise as a potential anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, BrPTA has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides.
Propriétés
IUPAC Name |
N-[4-bromo-2-(5-oxo-3-propylsulfanyl-4H-1,2,4-triazin-6-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O2S/c1-3-6-22-14-17-13(21)12(18-19-14)10-7-9(15)4-5-11(10)16-8(2)20/h4-5,7H,3,6H2,1-2H3,(H,16,20)(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCPHNDPOVUEQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(C(=O)N1)C2=C(C=CC(=C2)Br)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3-methoxy-1-piperidinyl)-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6101028.png)
![N-{3-[(3-{[(4-chlorophenyl)sulfonyl]amino}-7-methoxy-2-quinoxalinyl)amino]phenyl}acetamide](/img/structure/B6101041.png)
![ethyl 4-({[(6-methylpyrimidin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B6101044.png)
![2-[4-(2,2-dimethylpropyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6101058.png)
![N-{1-[1-(3-methyl-2-oxopentanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B6101064.png)
![1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B6101066.png)
![methyl 2-({[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)thio]acetyl}amino)benzoate](/img/structure/B6101071.png)


![4-{2-methyl-6-[4-(4-methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6101099.png)

![1-(3-chlorophenyl)-4-[(4-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B6101120.png)
![1-(diethylamino)-3-[2-methoxy-5-({methyl[2-(tetrahydro-2H-pyran-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6101129.png)
![N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide](/img/structure/B6101130.png)